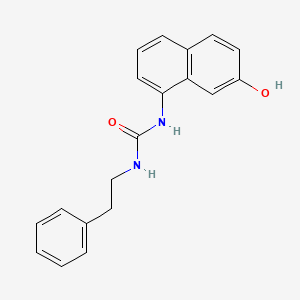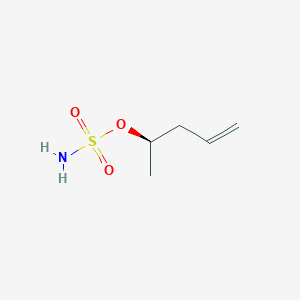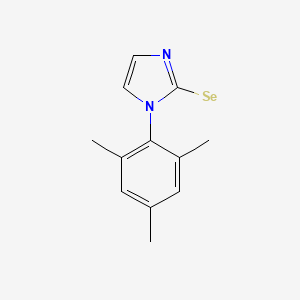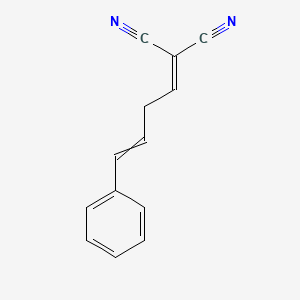
(4-Phenylbut-3-en-1-ylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Phenylbut-3-en-1-ylidene)propanedinitrile is an organic compound characterized by the presence of a phenyl group attached to a butenylidene chain, which is further connected to a propanedinitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylbut-3-en-1-ylidene)propanedinitrile typically involves the reaction of phenyl isothiocyanate with propanedinitrile or ethyl cyanoacetate in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction proceeds through the formation of ketene N,S-acetal intermediates, which then undergo cyclocondensation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions
(4-Phenylbut-3-en-1-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and butenylidene groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cyanoacetamide, phenyl isothiocyanate, and various bases such as KOH. Reaction conditions often involve solvents like ethanol and specific temperature and pressure settings to optimize the yield .
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, such as 5-substituted 2-ylidene-1,3-thiazolidin-4-ones, which have demonstrated significant anticancer and antioxidant activities .
科学的研究の応用
(4-Phenylbut-3-en-1-ylidene)propanedinitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel anticancer agents.
Industry: Utilized in the production of specialized chemicals and materials
作用機序
The mechanism of action of (4-Phenylbut-3-en-1-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit Pim-1 kinase activity, leading to the induction of apoptosis in cancer cells. This inhibition occurs through binding to the active ATP pocket of Pim-1, resulting in the disruption of cellular processes essential for cancer cell survival .
類似化合物との比較
Similar Compounds
(2-Oxo-4-phenylbut-3-en-1-ylidene)indolin-2-ones: These compounds share structural similarities and have been studied for their anticancer activities.
5-Substituted 2-ylidene-1,3-thiazolidin-4-ones: These derivatives also exhibit significant biological activities and are synthesized using similar methods.
Uniqueness
(4-Phenylbut-3-en-1-ylidene)propanedinitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form various biologically active derivatives makes it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
640274-82-4 |
|---|---|
分子式 |
C13H10N2 |
分子量 |
194.23 g/mol |
IUPAC名 |
2-(4-phenylbut-3-enylidene)propanedinitrile |
InChI |
InChI=1S/C13H10N2/c14-10-13(11-15)9-5-4-8-12-6-2-1-3-7-12/h1-4,6-9H,5H2 |
InChIキー |
XBEFZRWHLCJGSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CCC=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


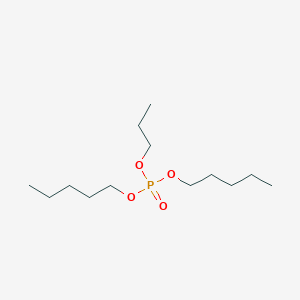
![Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-](/img/structure/B12600227.png)
![Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-](/img/structure/B12600229.png)
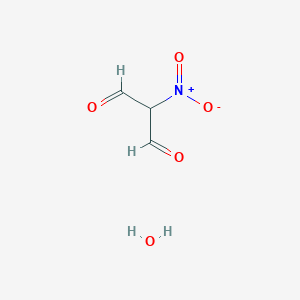
![N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12600242.png)
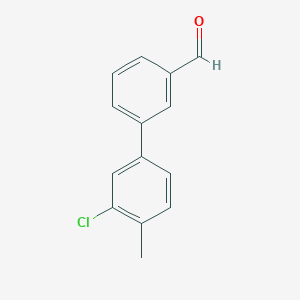
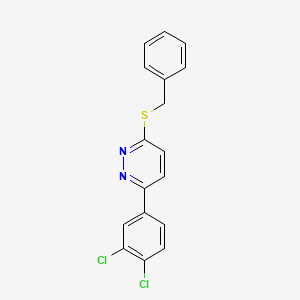
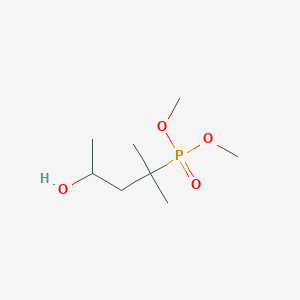
![2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12600248.png)
![3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12600266.png)
